2-((Dimethylamino)methyl)cyclohexanone
Overview
Description
2-((Dimethylamino)methyl)cyclohexanone (DAMC) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and potential applications in pharmaceuticals and materials science. It is structurally characterized by the presence of a cyclohexanone ring with a dimethylaminomethyl group attached to it. This compound is of interest due to its relevance in the synthesis of other chemicals and its potential biological activity.
Synthesis Analysis
The synthesis of DAMC has been explored through different methods. One approach involves the Mannich reaction, which is a three-component reaction involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The optimization of this reaction was studied using uniform experiment design, leading to a yield of 75.1% under the optimal conditions of a molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride of 2.1:1:1, a reaction temperature of 95°C, and a reaction time of 2.7 hours . Another study reported the synthesis of a related compound, 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol, through the reaction of DAMC with m-anisyl magnesium bromide, yielding a mixture of Z- and E-isomers .
Molecular Structure Analysis
The molecular structure of DAMC-related compounds has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed and found to be in good agreement with computational studies . The crystal structure of another related compound, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .
Chemical Reactions Analysis
DAMC can undergo various chemical reactions due to its functional groups. For example, it can be derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions, which allows for its determination in pharmaceutical formulations using reversed-phase liquid chromatography with UV detection . Light-induced reactions of related 2-(N-alkyl-N-arylamino)cyclohexanones have been studied, showing type-II cyclization to afford azetidinol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAMC and its derivatives have been characterized through different analytical techniques. The validated HPLC method for determining DAMC as an impurity in tramadol highlights its chemical stability and reactivity under derivatization conditions . The spectroscopic investigations of related compounds provide insights into their electronic properties, such as UV-visible absorption, which is crucial for understanding their behavior in various applications .
Scientific Research Applications
Analytical Method Development
A validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-[(dimethylamino)methyl]cyclohexanone (DAMC) is significant in the analysis of pharmaceutical formulations, specifically in Tramadol. This method utilizes a derivatization reaction with 2,4-dinitrophenylhydrazine in acidic conditions, offering a simple, selective, and quantitative analysis at low ppm levels (Medvedovici et al., 2004).
Synthesis Optimization
Research on optimizing the synthesis of 2-(dimethylamino)methyl cyclohexanone, an intermediate in tramadol hydrochloride production, has been conducted. The study applied uniform experiment design and regression analysis to determine optimal reaction conditions, achieving a significant yield (Wang Xiu-lan, 2007).
Chemical Reaction Studies
Investigations into the reactions between allylamine and various ketones, including cyclohexanone, have been carried out. This research provides insights into the formation of specific chemical compounds through these reactions (Chen Link, 2002).
Pharmaceutical Production Processes
Studies on anhydrous production methods for tramadol hydrochloride emphasize the importance of controlling water content during the Grignard reaction, particularly when using 2-[(dimethylamino)methyl]cyclohexanone. This research highlights critical control parameters in pharmaceutical manufacturing (Su Jing-lin, 2008).
Catalyst Development and Reactions
Research on Pd(TFA)2/2-dimethylaminopyridine as a catalyst system for aerobic dehydrogenation reactions reveals insights into the formation of Pd nanoparticles and their role in catalytic activities. This study contributes to understanding catalyst development and reaction mechanisms in organic chemistry (D. Pun, T. Diao, S. Stahl, 2013).
properties
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLEFBSGUGHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283556 | |
Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylamino)methyl)cyclohexanone | |
CAS RN |
15409-60-6 | |
Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15409-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Dimethylamino)methyl)cyclohexanone, (2RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015409606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15409-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-[(Dimethylamino)methyl]cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dimethylamino)methyl]cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K361MJ2WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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